molecular formula C19H18N4O4S2 B3011286 3-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392293-74-2

3-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B3011286
CAS RN: 392293-74-2
M. Wt: 430.5
InChI Key: ULRVTOXFUWCDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic molecule that likely exhibits biological activity due to the presence of a thiadiazole scaffold and benzamide groups, which are commonly associated with various pharmacological properties. The structure suggests potential antifungal and anticancer activities, as indicated by the related compounds in the provided papers.

Synthesis Analysis

The synthesis of related compounds involves the reaction of 5-(bromoacetyl) salicylamide with various thioureas, thioformamide, and thioalkylamide to yield a series of 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides and their alkoxy derivatives . Another method includes a microwave-assisted, solvent-free synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which are then evaluated for their anticancer activity . The synthesis of similar compounds can involve a three-component domino reaction of thioamides, isonitriles, and water, catalyzed by metal salts, to construct multiple new chemical bonds in a single step .

Molecular Structure Analysis

The molecular structure of the compound would be characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques would confirm the presence of functional groups and the overall molecular framework, including the thiadiazole ring, the benzamide moiety, and the methoxy substituents .

Chemical Reactions Analysis

The compound's chemical reactivity would likely involve the thiadiazole and benzamide functionalities. Thiadiazoles can participate in nucleophilic substitution reactions, while benzamides can undergo reactions typical of amides, such as hydrolysis or reactions with nucleophiles at the carbonyl carbon .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would include its solubility in organic solvents, melting point, and stability under various conditions. The compound's pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), would be crucial for evaluating its drug-like behavior . The antifungal and anticancer activities would be assessed through biological screening, as seen in the related compounds .

Relevant Case Studies

Case studies involving similar compounds have demonstrated promising antifungal and anticancer activities. For instance, a series of 2-alkoxybenzamides showed antifungal activity , while Schiff's bases containing thiadiazole and benzamide groups exhibited significant anticancer activity against various human cancer cell lines . These studies provide a basis for the potential biological applications of the compound .

Scientific Research Applications

Photodynamic Therapy for Cancer

Compounds with thiadiazole moieties, similar to the mentioned chemical structure, have been studied for their potential in photodynamic therapy (PDT). For instance, zinc phthalocyanines substituted with thiadiazole derivatives have shown high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy. Their good fluorescence properties and appropriate photodegradation quantum yields highlight their utility in PDT applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Analgesic Agents

Another study focused on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds, featuring thiadiazole and benzodifuran moieties, were potent inhibitors of cyclooxygenase, suggesting their potential as anti-inflammatory drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Nematicidal Activity

Novel oxadiazole derivatives containing a thiadiazole amide group have been synthesized and evaluated for their nematicidal activities against Bursaphelenchus xylophilus. Some derivatives showed higher mortality rates than commercial nematicides, indicating their potential as lead compounds for developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).

Synthesis of Cephalosporin Intermediates

Thiadiazole derivatives have been utilized in the synthesis of intermediates for fourth-generation cephalosporins. An efficient synthesis method was developed for 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester, a key intermediate in cephalosporin production, showcasing the utility of thiadiazole derivatives in pharmaceutical manufacturing (Zhao Xin-qi, 2007).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

Future research on this compound could involve investigating its synthesis, properties, and potential applications. This could include studying its reactivity, stability, and possible uses in various fields such as medicine or materials science .

properties

IUPAC Name

3-methoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-26-14-8-6-13(7-9-14)20-16(24)11-28-19-23-22-18(29-19)21-17(25)12-4-3-5-15(10-12)27-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRVTOXFUWCDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.